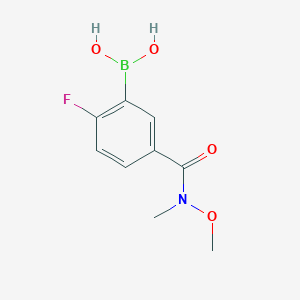

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid

Description

BenchChem offers high-quality 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIALQZJYMDELNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)N(C)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660205 | |

| Record name | {2-Fluoro-5-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-59-5 | |

| Record name | B-[2-Fluoro-5-[(methoxymethylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-Fluoro-5-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid

An In-Depth Technical Guide to the

Abstract: This guide provides a comprehensive overview of a robust and scalable synthetic route to 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid, a key building block in contemporary medicinal chemistry. The strategic incorporation of a fluorine atom and a Weinreb amide moiety offers significant advantages in drug discovery, enhancing metabolic stability and providing a versatile handle for subsequent chemical modifications. We will explore the underlying chemical principles, provide detailed mechanistic insights, and present a validated, step-by-step experimental protocol suitable for implementation in a research or process development setting. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this important intermediate.

Introduction: Strategic Importance in Drug Discovery

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid is a highly functionalized building block of significant interest in the pharmaceutical industry. Its utility stems from the unique combination of three critical pharmacophoric elements:

-

Arylboronic Acid: Boronic acids are versatile intermediates in organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Furthermore, the boronic acid moiety itself is a recognized pharmacophore, capable of forming reversible covalent bonds with target proteins, a feature exploited in drugs like the proteasome inhibitor Bortezomib.[1]

-

Fluorine Substitution: The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The C-F bond's high strength and the fluorine atom's unique electronic properties can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa.[2][3]

-

Weinreb Amide: The N-methoxy-N-methylamide, or Weinreb amide, is a exceptionally useful functional group. It serves as a stable precursor for the synthesis of ketones and aldehydes.[4][5] Unlike more reactive carboxylic acid derivatives, the Weinreb amide reacts cleanly with organometallic reagents to deliver the desired ketone without the common side reaction of over-addition to form a tertiary alcohol.[4][6] This is due to the formation of a stable, chelated tetrahedral intermediate that collapses only upon acidic workup.[5]

This guide details a reliable synthetic strategy that constructs this molecule from a commercially available starting material, focusing on high-yield, well-controlled chemical transformations.

Retrosynthetic Analysis and Strategic Rationale

The synthesis of the target molecule is best approached by dissecting it into its key functionalities. Our retrosynthetic strategy prioritizes the installation of the sensitive boronic acid group in the final step to avoid potential decomposition or unwanted side reactions in preceding steps.

The key disconnections are at the C-B bond and the amide C-N bond.

Sources

- 1. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. orientjchem.org [orientjchem.org]

- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

Physical properties of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid

An In-Depth Technical Guide to the Physical Properties of 2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of 2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid (CAS No. 874289-58-4). As a fluorinated phenylboronic acid derivative, this compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in cross-coupling reactions. Understanding its physical characteristics—such as melting point, solubility, and acidity (pKa)—is paramount for its effective storage, handling, and application in synthetic protocols and drug design. This document synthesizes available data with field-proven experimental methodologies, offering both a reference for known properties and a practical guide for their empirical validation.

Compound Identification and Structure

2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid is a bifunctional organic compound featuring a boronic acid group, a fluorine atom, and a methoxycarbamoyl substituent on a benzene ring. The strategic placement of these groups, particularly the electron-withdrawing fluorine and carbamoyl moieties, significantly influences the reactivity of the boronic acid, making it a versatile reagent in Suzuki-Miyaura coupling and other transition-metal-catalyzed reactions.

The specific isomer discussed in this guide is identified by the Chemical Abstracts Service (CAS) number 874289-58-4 .[1] It is crucial to distinguish this compound from its close analogue, 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid (CAS 874289-40-4), which possesses different physical properties due to the structural variation in the carbamoyl group.[2][3][4][5]

Figure 1: Chemical Structure of 2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid.

Core Physicochemical Properties

The following table summarizes the key physical and chemical properties of the compound. While some data is empirically reported, other values are computationally predicted and should be confirmed experimentally for critical applications.

| Property | Value / Description | Source(s) |

| CAS Number | 874289-58-4 | [1][6][7] |

| Molecular Formula | C₈H₉BFNO₄ | [1] |

| Molecular Weight | 212.97 g/mol | [2] |

| Appearance | White to off-white solid (Expected) | General property |

| Melting Point | 122-124 °C | [2] |

| Boiling Point | Data not available; likely decomposes. | N/A |

| Density (Predicted) | 1.36 g/cm³ | [2] |

| pKa | Not experimentally determined; estimated to be lower than phenylboronic acid (pKa ≈ 8.8) due to electron-withdrawing groups. | [8][9] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols (Expected). | General property |

| LogP (Predicted) | -0.81240 | [2] |

Detailed Analysis of Physical Properties

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is a critical physical constant used to assess its purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a high-purity substance, whereas a broad and depressed melting range suggests the presence of impurities. For 2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid, a melting point of 122-124 °C has been reported by a commercial supplier.[2]

Causality Behind Experimental Choices: The determination of a melting point requires a slow heating rate (approx. 1-2 °C/min) near the expected melting temperature to allow the system to remain in thermal equilibrium, ensuring an accurate reading.[10] A preliminary, rapid heating can be used to find an approximate range, followed by a slower, more precise measurement.

Figure 2: Standard workflow for melting point determination.

Protocol 3.1: Experimental Determination of Melting Point

-

Sample Preparation: Place a small amount of the compound on a clean, dry surface and crush it into a fine powder. Tap the open end of a capillary tube into the powder to collect a small sample. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.[11][12]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[13]

-

Heating: Begin heating the block. If the approximate melting point is unknown, a rapid heating rate (10-15 °C/min) can be used for an initial determination.[10] For an accurate measurement, heat slowly at a rate of 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[10]

-

Validation: For trustworthy results, the measurement should be repeated at least twice with fresh samples, yielding consistent values.

Solubility Profile

Solubility is a fundamental property that dictates how a compound will behave in reaction mixtures, biological assays, and formulation studies. Phenylboronic acids are generally sparingly soluble in water but exhibit better solubility in polar organic solvents. The presence of a polar carbamoyl group and the potential for hydrogen bonding with the boronic acid moiety and the fluorine atom suggests that 2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid will be soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol. Its predicted LogP of -0.81240 indicates a hydrophilic character, suggesting some degree of aqueous solubility.[2]

Causality Behind Experimental Choices: The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[14] It ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid, providing the most accurate measure of a compound's intrinsic solubility in a given medium. The choice of analysis method (e.g., HPLC, LC-MS) must be validated for linearity, accuracy, and precision to ensure the trustworthiness of the final concentration measurement.[15]

Figure 3: Workflow for equilibrium solubility determination.

Protocol 3.2: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, DMSO). The presence of visible solid material throughout the experiment is essential.[14][15]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After incubation, remove the vials and allow them to stand briefly. Separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm filter to remove any remaining particulates.[15]

-

Quantification: Accurately dilute a known volume of the clear filtrate with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with known concentrations of the compound.[15]

-

Calculation: Determine the solubility from the measured concentration, taking into account any dilution factors. The experiment should be performed in triplicate to ensure reproducibility.[14]

Acidity (pKa)

Phenylboronic acids are Lewis acids, not Brønsted acids. They accept a hydroxide ion (OH⁻) from water to form a tetrahedral boronate species, releasing a proton (H⁺) into the solution.[9] This equilibrium determines their apparent pKa. The pKa of unsubstituted phenylboronic acid is approximately 8.8.[9] The presence of electron-withdrawing groups on the phenyl ring stabilizes the resulting negative charge on the boronate anion, thereby increasing the acidity and lowering the pKa.[8] In the target molecule, both the fluorine atom and the methoxycarbamoyl group are electron-withdrawing, and thus its pKa is expected to be significantly lower than 8.8. This enhanced acidity can be beneficial for applications like saccharide sensing or forming stable complexes at physiological pH.[16]

Causality Behind Experimental Choices: Potentiometric titration is a highly precise and direct method for pKa determination.[17] It involves monitoring the pH of a solution as a titrant (a strong base) is added incrementally. The pKa corresponds to the pH at which half of the acid has been converted to its conjugate base. This point is identified from the titration curve. The use of carbonate-free water and base is critical to avoid interference from atmospheric CO₂.[17]

Protocol 3.3: pKa Determination by Potentiometric Titration

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low.[17]

-

Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the solution in a jacketed beaker to maintain a constant temperature and immerse the calibrated pH electrode and a stirrer.

-

Titration: Under a gentle stream of nitrogen to exclude CO₂, add small, precise increments of a standardized, carbonate-free strong base solution (e.g., 0.1 M NaOH).

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, a Gran plot or derivative plots can be used for a more precise determination of the equivalence point. The experiment should be repeated to ensure accuracy.[17]

Predicted Spectral Properties

While experimental spectra are the definitive source of information, the structure of the compound allows for the prediction of key features.

-

¹H NMR: Aromatic protons will appear as complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The N-H proton of the carbamoyl group would likely be a broad singlet, and the methoxy (O-CH₃) protons would be a sharp singlet around δ 3.5-4.0 ppm. The B(OH)₂ protons are often broad and may exchange with solvent, sometimes not being observed.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The carbon attached to the boron (C-B) will appear around δ 130-140 ppm, while the carbon attached to fluorine (C-F) will show a large coupling constant (¹JCF ≈ 240-260 Hz).[18][19] The carbonyl carbon (C=O) will be downfield (δ > 160 ppm).

-

¹⁹F NMR: A single resonance will be observed, with its chemical shift influenced by the electronic environment. Long-range couplings to aromatic protons are expected.[18]

-

¹¹B NMR: A broad signal characteristic of a trigonal boronic acid is expected, typically in the range of δ 28-32 ppm.[18]

-

IR Spectroscopy: Key vibrational bands will include a broad O-H stretch from the boronic acid group (~3200-3500 cm⁻¹), a C=O stretch from the amide (~1650-1680 cm⁻¹), and C-F and B-O stretches in the fingerprint region.[20]

Safety, Handling, and Storage

Based on the Safety Data Sheet (SDS) for 2-Fluoro-5-(methoxycarbamoyl)benzeneboronic acid, the compound presents the following hazards and requires specific handling procedures.[1]

-

Hazard Identification:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield.[1]

-

Hand Protection: Compatible chemical-resistant gloves.[1]

-

Skin and Body Protection: A lab coat and suitable protective clothing.[1]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a suitable particulate respirator may be necessary.[1]

-

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, refrigeration is often recommended for boronic acids.

Conclusion

2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid is a specialized chemical reagent with distinct physical properties that are crucial for its successful application. Its melting point of 122-124 °C serves as a reliable indicator of its identity and purity. The compound's predicted hydrophilicity and expected solubility in polar organic solvents guide its use in reaction setups and biological media. Furthermore, its enhanced Lewis acidity, a direct consequence of its fluorine and carbamoyl substituents, is a key determinant of its reactivity and binding characteristics. By employing the standardized protocols outlined in this guide, researchers and drug development professionals can confidently verify these properties, ensuring the integrity and reproducibility of their scientific endeavors.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. m.globalchemmall.com [m.globalchemmall.com]

- 3. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 874289-40-4|(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. 874289-40-4 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid AKSci Z0945 [aksci.com]

- 6. parchem.com [parchem.com]

- 7. scbt.com [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. pennwest.edu [pennwest.edu]

- 14. who.int [who.int]

- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. researchgate.net [researchgate.net]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the NMR Spectral Interpretation of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid

This document provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid. As a key intermediate in various synthetic applications, particularly in the development of novel pharmaceuticals, a thorough understanding of its structural characterization is paramount for researchers and drug development professionals. This guide synthesizes fundamental NMR principles with data from structurally related analogs to provide a robust predictive interpretation of its spectral features.

Introduction

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid is a bifunctional molecule of significant interest. The phenylboronic acid moiety is a cornerstone for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The strategic placement of a fluorine atom and a Weinreb amide (methoxy(methyl)carbamoyl group) on the phenyl ring modulates the electronic properties and reactivity of the molecule, making it a versatile building block. Accurate NMR spectral assignment is critical for confirming the identity and purity of this compound during synthesis and downstream applications.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons and the methyl groups of the Weinreb amide. The solvent used for analysis (e.g., DMSO-d₆ or CDCl₃) will influence the chemical shifts, particularly for the labile boronic acid protons. For the purpose of this guide, predictions are based on typical values observed for similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| B(OH)₂ | 8.0 - 8.5 | Broad singlet | - | Labile protons, chemical shift is concentration and solvent dependent. |

| H-6 | 7.9 - 8.1 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | Ortho to the electron-withdrawing carbamoyl group and meta to the fluorine atom. |

| H-4 | 7.7 - 7.9 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz | Ortho to the carbamoyl group and para to the fluorine atom. |

| H-3 | 7.2 - 7.4 | Triplet (t) or Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 8-10 Hz | Ortho to the fluorine atom and meta to the carbamoyl group. |

| N-OCH₃ | 3.5 - 3.7 | Singlet | - | Methoxy group protons on the Weinreb amide. |

| N-CH₃ | 3.2 - 3.4 | Singlet | - | Methyl group protons on the Weinreb amide. |

Causality Behind Peak Assignments:

-

Aromatic Region: The substitution pattern on the phenyl ring dictates the chemical shifts and multiplicities of the aromatic protons. The fluorine atom, being highly electronegative, will influence the electron density of the ring and introduce characteristic H-F couplings. The carbamoyl group is electron-withdrawing, further deshielding the ortho and para protons.

-

Weinreb Amide Protons: The N-methoxy and N-methyl groups are expected to appear as sharp singlets, as they are not coupled to other protons. Their chemical shifts are consistent with those observed in other N-methoxy-N-methylbenzamides.[1]

-

Boronic Acid Protons: The protons of the B(OH)₂ group are acidic and undergo rapid exchange, typically resulting in a broad singlet. Their chemical shift is highly variable and depends on the solvent, concentration, and water content.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the fluorine atom will result in C-F coupling, which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) | Rationale |

| C=O | 165 - 168 | - | Carbonyl carbon of the Weinreb amide. |

| C-2 (C-F) | 160 - 164 | ¹J(C-F) ≈ 240-255 Hz | Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant.[2] |

| C-5 (C-C=O) | 135 - 138 | ⁴J(C-F) ≈ 3-5 Hz | Aromatic carbon attached to the carbamoyl group. |

| C-4 | 130 - 133 | ³J(C-F) ≈ 8-10 Hz | Aromatic carbon para to the fluorine atom. |

| C-6 | 128 - 131 | ²J(C-F) ≈ 20-25 Hz | Aromatic carbon ortho to the fluorine atom. |

| C-1 (C-B) | 125 - 130 (often not observed) | ²J(C-F) ≈ 20-25 Hz | The ipso-carbon attached to the boron atom often exhibits a broad signal or is not observed due to quadrupolar relaxation of the boron nucleus.[3] |

| C-3 | 115 - 118 | ²J(C-F) ≈ 20-25 Hz | Aromatic carbon ortho to the fluorine atom, shielded by its electron-donating mesomeric effect. |

| N-OCH₃ | 60 - 62 | - | Methoxy carbon of the Weinreb amide. |

| N-CH₃ | 33 - 35 | - | Methyl carbon of the Weinreb amide. |

Mechanistic Insights from ¹³C Data:

-

C-F Coupling: The magnitude of the C-F coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms. The one-bond coupling (¹J(C-F)) is typically very large (around 250 Hz), while two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings are significantly smaller. These couplings are invaluable for unambiguous assignment of the fluorinated aromatic ring carbons.[2]

-

Ipso-Carbon (C-B): The carbon atom directly attached to the boron of the boronic acid (C-1) often presents a challenge in ¹³C NMR. The boron nucleus (both ¹⁰B and ¹¹B isotopes) is quadrupolar, which can lead to rapid relaxation and significant broadening of the attached carbon signal, sometimes to the point of it being indistinguishable from the baseline.[3]

Experimental Protocol: A Self-Validating System

To obtain high-quality NMR data for 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for boronic acids as it can help in observing the B(OH)₂ protons.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[4]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for a singlet in the ¹H spectrum is a good target.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).

-

Typical parameters: 30-degree pulse angle, 2-5 second relaxation delay, 16-32 scans.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 scans or more).

-

Typical parameters: 30-45 degree pulse angle, 2-second relaxation delay.

-

-

2D NMR (Optional but Recommended for Unambiguous Assignment):

-

COSY (Correlation Spectroscopy): To establish H-H coupling networks in the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H correlations, which is crucial for assigning quaternary carbons and linking different fragments of the molecule.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure accurate integration.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Peak pick all signals in both ¹H and ¹³C spectra and report the chemical shifts to two decimal places.

-

Analyze the splitting patterns and measure the coupling constants in the ¹H spectrum.

Visualization of the NMR Workflow

The following diagram illustrates the logical workflow for the NMR analysis of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid.

Caption: A streamlined workflow for the NMR analysis of organic compounds.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid. By leveraging established NMR principles and data from analogous structures, researchers can confidently interpret the spectral features of this important synthetic intermediate. The detailed experimental protocol and workflow diagram offer a robust framework for acquiring high-quality, reproducible NMR data, ensuring the scientific integrity of research and development endeavors.

References

-

Ishihara, K., et al. (n.d.). Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. Retrieved from [Link]

-

Wagner, T., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]

-

Dąbrowski, M., et al. (2015). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-methoxyphenylboronic acid. Retrieved from [Link]

-

Gadge, S. T., & Bhanage, B. M. (2014). Supporting Information List of Contents 1H and 13C NMR Spectra of Products. The Royal Society of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

Sources

In-Depth Technical Guide: [2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid (CAS 874289-59-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural and chemical information for the compound registered under CAS number 874289-59-5. This molecule, a substituted phenylboronic acid, is of significant interest to researchers in medicinal chemistry and organic synthesis. Phenylboronic acids are a class of compounds widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The specific substitutions on this particular scaffold, including a fluoro group and a Weinreb amide moiety, offer unique electronic and steric properties that can be exploited in the design of novel small molecules and complex drug candidates. This guide will delve into its detailed structural attributes, systematic IUPAC nomenclature, and key physicochemical properties.

Core Structural Information

The compound with CAS number 874289-59-5 is a synthetic organic molecule belonging to the family of phenylboronic acids.[1][2] It is also commonly known by the names N-Methoxy-N-methyl 3-borono-4-fluorobenzamide and 2-Fluoro-5-(N-methoxy-N-methylcarbamoyl)phenylboronic acid.[2][3][4] The presence of both a boronic acid functional group and a Weinreb amide on a fluorinated benzene ring makes it a versatile building block in synthetic chemistry.

Molecular Structure

The two-dimensional structure of [2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid is depicted below:

Caption: 2D structure of [2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid.

This structure features a central benzene ring substituted with three key functional groups:

-

A boronic acid group (-B(OH)₂): This group is paramount for its utility in palladium-catalyzed cross-coupling reactions.

-

A fluorine atom (-F): The presence of fluorine can significantly modulate the electronic properties of the aromatic ring and the metabolic stability of molecules derived from it.

-

A Weinreb amide (-C(=O)N(OCH₃)CH₃): This N-methoxy-N-methylamide is a valuable functional group in organic synthesis as it can be selectively converted to ketones or aldehydes by treatment with organometallic reagents.

Physicochemical Properties

A summary of the key physicochemical properties for CAS 874289-59-5 is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 874289-59-5 | [1][2][3][5] |

| Molecular Formula | C₉H₁₁BFNO₄ | [1][3][6] |

| Molecular Weight | 227.00 g/mol | [1] |

| IUPAC Name | [2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid | [5] |

| Common Names | N-Methoxy-N-methyl 3-borono-4-fluorobenzamide, 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid | [1][3][4][7] |

| SMILES Code | O=C(N(OC)C)C1=CC=C(F)C(B(O)O)=C1 | [3] |

IUPAC Nomenclature

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is [2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid .[5] Let's deconstruct this name to understand the prioritization of functional groups and the numbering of the benzene ring.

-

Principal Functional Group: The boronic acid group (-B(OH)₂) is considered the principal functional group, and thus the parent name is "boronic acid".

-

Parent Hydride: The boronic acid is attached to a substituted phenyl group, making it a "phenylboronic acid".

-

Numbering of the Phenyl Ring: The carbon atom attached to the principal functional group (boronic acid) is designated as position 1. The ring is then numbered to give the other substituents the lowest possible locants.

-

Substituents:

-

A fluorine atom is located at position 2, hence "2-fluoro".

-

A methoxy(methyl)carbamoyl group is at position 5. This complex substituent is named as a carbamoyl group (-C(=O)N<) where the nitrogen is substituted with a methoxy group (-OCH₃) and a methyl group (-CH₃). This gives "[methoxy(methyl)carbamoyl]".

-

-

Final Assembly: Combining these elements results in the full IUPAC name: [2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid .

The logical relationship for the IUPAC naming convention is illustrated in the diagram below.

Caption: IUPAC Naming Workflow for CAS 874289-59-5.

Applications in Research and Development

As a bifunctional building block, [2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid holds significant potential in several areas of chemical research and drug development:

-

Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of biaryl structures. The electronic effects of the fluorine and Weinreb amide substituents can influence the reactivity and coupling efficiency.

-

Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment in screening campaigns. The distinct functionalities allow for the exploration of different interaction spaces within a biological target.

-

Synthesis of Ketones and Complex Scaffolds: The Weinreb amide provides a robust handle for the introduction of various R-groups via reaction with organometallic reagents, leading to the synthesis of diverse ketones which are themselves important intermediates.

Safety and Handling

References

-

Boroncore. (n.d.). 874289-59-5 | 2-Fluoro-5-(methoxy(methyl)carbamoyl)benzeneboronic acid. Retrieved from [Link]

-

Molbase. (n.d.). [2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid. Retrieved from [Link]

-

Molbase. (n.d.). [2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid. Retrieved from [Link]

-

CATO Research Chemical Inc. (n.d.). SAFETY DATA SHEETS. Retrieved from [Link]

Sources

- 1. 874289-59-5 | 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid | Boroncore [boroncore.com]

- 2. 874289-59-5(2-Fluoro-5-(N-methoxy-N-methylcarbamoyl)benzeneboronic Acid) | Kuujia.com [de.kuujia.com]

- 3. 874289-59-5|N-Methoxy-N-methyl 3-borono-4-fluorobenzamide|BLD Pharm [bldpharm.com]

- 4. 常见化学品CAS号列表 [m.chemicalbook.com]

- 5. N-Methoxy-N,5-dimethylisoxazole-4-carboxamide,N-methoxy-N,5-dimethylnicotinamide Suppliers & Manufacturers [chemicalregister.com]

- 6. 1451392-31-6|(3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. Page loading... [guidechem.com]

- 8. zycz.cato-chem.com [zycz.cato-chem.com]

Solubility and stability of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid is a key building block in modern medicinal chemistry, frequently employed in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, makes a thorough understanding of its physicochemical properties—namely solubility and stability—paramount for successful and reproducible research and development.[1][2] This guide provides a detailed examination of these critical parameters, offering both theoretical insights and practical, field-proven protocols to empower researchers in optimizing reaction conditions, purification processes, and formulation strategies.

The presence of a boronic acid group, alongside a fluoro and a Weinreb amide substituent, imparts a unique combination of reactivity and physicochemical characteristics to the molecule. While the boronic acid moiety is the cornerstone of its synthetic utility, it is also the primary driver of its stability and solubility challenges. Boronic acids are known to be sensitive to environmental conditions and can undergo degradation pathways that may impact yield, purity, and the overall success of a synthetic campaign.[3]

This document serves as a senior application scientist's perspective on handling this valuable reagent, explaining the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Core Physicochemical Properties

A foundational understanding begins with the basic properties of the compound.

| Property | Value | Source |

| CAS Number | 874289-59-5 | [4] |

| Molecular Formula | C₉H₁₁BFNO₄ | [5] |

| Molecular Weight | 227.00 g/mol | N/A |

| Appearance | White to off-white solid/powder | [5][6] |

| Melting Point | 122 - 124 °C | [5] |

Note: The molecular formula provided in one source (C8H9BFNO4) appears to be an error, as it does not match the compound's structure. The correct formula is C9H11BFNO4.

Section 1: The Solubility Profile

Optimizing the use of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid requires a precise understanding of its solubility in various solvent systems. This knowledge is crucial for everything from reaction setup and purification to formulation and long-term storage.

Theoretical Considerations: What Drives Solubility?

The solubility of arylboronic acids is a complex interplay of factors originating from the boronic acid group and the substituents on the phenyl ring.[7]

-

Hydrogen Bonding: The two hydroxyl groups on the boron atom can act as both hydrogen bond donors and acceptors. This facilitates dissolution in protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., THF, acetone) that can accept hydrogen bonds.[7]

-

Polarity: The overall polarity of the molecule, influenced by the fluoro and Weinreb amide groups, dictates its affinity for solvents of similar polarity. Phenylboronic acid itself has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons.[8] The introduction of the polar amide group is expected to enhance solubility in more polar solvents.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound plays a significant role. Strong intermolecular interactions, such as the hydrogen-bonded dimeric structures common in solid boronic acids, can lead to lower solubility.[2]

Predicted Solubility in Common Laboratory Solvents

While exhaustive experimental data for this specific compound is not publicly available, we can extrapolate from the behavior of structurally similar arylboronic acids to provide a reliable guide for solvent selection.[7][8][9]

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Application Notes |

| Ethers | Tetrahydrofuran (THF), 2-MeTHF, Dioxane | High | Excellent choice for Suzuki-Miyaura reactions. The polarity and hydrogen bond accepting capability disrupt the boronic acid's crystal lattice effectively. |

| Ketones | Acetone, 3-Pentanone | High | Good solubility due to high polarity. Useful for dissolution and some reaction conditions, though reactivity with the solvent should be considered.[8] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble due to strong hydrogen bonding interactions. Often used in purification steps like recrystallization.[10] However, can form boronic esters.[1][2] |

| Aprotic Polar | Dimethylformamide (DMF), DMSO, Acetonitrile | High | Strong polar solvents capable of disrupting intermolecular forces. Commonly used for reactions requiring high solubility of all components. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Offers moderate solubility. Useful for extractions and chromatography, though often requires a polar co-solvent for column purification.[10] |

| Aqueous (Buffered) | Water (pH dependent) | Low to Moderate | Solubility is generally low in neutral water but can be increased under basic conditions due to the formation of the more soluble boronate anion.[11] |

| Hydrocarbons | Toluene, Heptane, Hexanes | Very Low | Nonpolar nature makes these poor solvents for this polar compound. Often used as anti-solvents for precipitation or recrystallization.[2] |

Experimental Protocol: Solubility Determination via the Dynamic Method

To obtain precise quantitative data, the dynamic (or synthetic) method is a reliable technique that involves visually or instrumentally observing the dissolution of a solid upon controlled heating.[7][9]

Objective: To determine the equilibrium temperature at which a known concentration of the boronic acid completely dissolves in a chosen solvent, thereby constructing a solubility curve.

Materials & Equipment:

-

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid

-

High-purity organic solvents

-

Jacketed glass vessel with magnetic stirrer

-

Analytical balance

-

Calibrated temperature probe

-

Luminance probe or other turbidity sensor

-

Heating/cooling circulator

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a specific mass of the boronic acid and the chosen solvent into the jacketed glass vessel to create a biphasic sample of known composition.

-

Heating and Stirring: Begin vigorous stirring to ensure homogeneity. Heat the sample at a slow, constant rate (e.g., 0.1–0.5 K/min) using the circulator. A slow rate is critical to maintaining thermal equilibrium.[7]

-

Turbidity Monitoring: Continuously monitor the sample's turbidity. As the solid dissolves, the turbidity will decrease. The equilibrium point is marked by a sharp increase in light transmittance when the last solid particles dissolve.[9][12]

-

Equilibrium Temperature Determination: Record the temperature at which the solution becomes perfectly clear. This is the equilibrium solubility temperature for that specific concentration.

-

Data Collection: Repeat steps 1-4 for a range of different compositions to collect multiple data points.

-

Curve Generation: Plot the dissolution temperature (Y-axis) against the mole fraction of the boronic acid (X-axis) to generate the final solubility curve.

Caption: Key degradation pathways for arylboronic acids.

Experimental Protocol: Pharmaceutical Stability Testing

A formal stability study, guided by the principles of the International Council for Harmonisation (ICH), provides definitive data on how a substance's quality varies over time under the influence of temperature, humidity, and light. [13][14][15][16] Objective: To establish a retest period or shelf life by evaluating the stability of the boronic acid under defined storage conditions.

Key Components of a Stability Study:

-

Stability-Indicating Method: A validated analytical method (typically HPLC with UV detection) that can accurately separate and quantify the parent compound from all potential degradation products.

-

Batch Selection: At least one, and preferably three, representative batches of the material should be included in the study. [13]* Storage Conditions: Samples are stored in containers that simulate the proposed packaging under both long-term and accelerated conditions. [13][16] * Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency: Samples are pulled and tested at predefined intervals (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated). [17] Forced Degradation (Stress Testing): Before initiating the formal stability study, stress testing is performed to identify likely degradation products and demonstrate the specificity of the analytical method. The solid or a solution of the compound is exposed to harsh conditions:

-

Acidic: e.g., 0.1 M HCl at 60°C

-

Basic: e.g., 0.1 M NaOH at 60°C

-

Oxidative: e.g., 3% H₂O₂ at room temperature

-

Thermal: e.g., 80°C

-

Photolytic: Exposure to light according to ICH Q1B guidelines. [15]

Caption: General workflow for a pharmaceutical stability study.

Practical Handling and Storage Recommendations

To maintain the integrity and ensure the longevity of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid, the following laboratory practices are essential.

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. [5]Refrigeration is recommended to minimize thermal degradation and dehydration. [18]* Inert Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent slow oxidation. Arylboronic acids can be sensitive to air. [18]* Avoid Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. [18][19]* Handling: Handle in accordance with good industrial hygiene and safety procedures. Use personal protective equipment, including gloves and safety glasses, and ensure good ventilation to avoid inhaling dust. [5]

Conclusion

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid is a powerful synthetic tool whose successful application hinges on a nuanced understanding of its solubility and stability. Its solubility is highest in polar aprotic solvents like THF and DMF, making them ideal for reactions, while alcohols are suitable for purification with caution. The primary stability concerns are reversible dehydration to boroxines and irreversible oxidative degradation. By implementing the robust experimental protocols outlined in this guide and adhering to the recommended handling and storage procedures, researchers can ensure the quality, consistency, and reliability of this critical reagent, ultimately leading to more successful and reproducible scientific outcomes.

References

-

Crider, C. H., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(7), 4256–4260. Retrieved from [Link]

-

GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

-

Wang, W. R., & Sutherland, A. (1996). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1277-1284. Retrieved from [Link]

-

Boga, L. (2016). Stability testing protocols. SlideShare. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4597–4603. Retrieved from [Link]

-

Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link]

-

Reddit. (2017). Purification of boronic acids?. r/chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Retrieved from [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

Sources

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [guidechem.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 5-Fluoro-2-methoxyphenylboronic acid | 179897-94-0 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 12. researchgate.net [researchgate.net]

- 13. gmpsop.com [gmpsop.com]

- 14. Stability testing protocols | PPTX [slideshare.net]

- 15. ICH Official web site : ICH [ich.org]

- 16. humiditycontrol.com [humiditycontrol.com]

- 17. japsonline.com [japsonline.com]

- 18. fishersci.com [fishersci.com]

- 19. laballey.com [laballey.com]

2-Fluoro-5-Weinreb amide phenylboronic acid safety and handling

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-5-(N-methoxy-N-methylcarbamoyl)phenylboronic acid

Abstract: 2-Fluoro-5-(N-methoxy-N-methylcarbamoyl)phenylboronic acid, a bifunctional reagent featuring both a Weinreb amide and a phenylboronic acid moiety, is an increasingly vital building block in medicinal chemistry and drug discovery. Its utility in constructing complex molecular architectures through sequential Suzuki-Miyaura cross-coupling and ketone synthesis demands a comprehensive understanding of its chemical properties and associated hazards. This guide provides an in-depth analysis of the compound's safety profile, handling protocols, and risk mitigation strategies tailored for researchers, chemists, and drug development professionals. By integrating toxicological data with practical, field-proven methodologies, this document serves as an essential resource for ensuring laboratory safety and experimental integrity.

Introduction

The strategic design of active pharmaceutical ingredients (APIs) often relies on versatile chemical scaffolds that enable convergent and efficient synthetic routes. 2-Fluoro-5-(N-methoxy-N-methylcarbamoyl)phenylboronic acid (hereafter referred to as the "Subject Compound") has emerged as a valuable player in this context. Its structure is a testament to synthetic utility: the phenylboronic acid group is a cornerstone of modern carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, while the Weinreb amide offers a controlled and reliable method for synthesizing ketones or aldehydes.[1][2][3][4][5] This dual functionality allows for the rapid elaboration of molecular complexity, making it a favored intermediate in numerous drug development programs.[6][7]

However, the synthetic power of this reagent is counterbalanced by a specific hazard profile that necessitates rigorous safety and handling protocols. This guide moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the risks involved. We will explore not only the immediate irritant properties but also the more subtle, yet critical, concerns regarding the potential genotoxicity of boronic acid derivatives—a topic of significant importance for process and analytical chemists in the pharmaceutical industry.[8][9][10] The objective is to equip the scientist with the knowledge to handle this compound with confidence, ensuring both personal safety and the integrity of their research.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's properties is the foundation of safe handling. The presence of three distinct functional groups—a fluoro substituent, a boronic acid, and a Weinreb amide—governs its reactivity, stability, and solubility.

| Property | Value |

| Chemical Name | 2-Fluoro-5-(N-methoxy-N-methylcarbamoyl)phenylboronic acid |

| Synonyms | (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid |

| CAS Number | 874289-58-4[11] |

| Molecular Formula | C₈H₉BFNO₄[11] |

| Molecular Weight | 196.97 g/mol (Note: some sources list 212.98 g/mol , potentially for a different form) |

| Appearance | White to off-white solid |

| Stability | Stable under recommended storage conditions.[11] Hygroscopic and moisture-sensitive.[12][13] |

| Solubility | Soluble in most polar organic solvents.[3][14] |

Structural Considerations:

-

Phenylboronic Acid: This moiety is a mild Lewis acid and is responsible for the compound's primary application in cross-coupling reactions.[15] It is also the primary contributor to its irritant properties. Phenylboronic acids can undergo thermal dehydration to form cyclic trimeric anhydrides known as boroxines, a transformation that can impact reactivity and stoichiometry in reactions.[14][15]

-

Weinreb Amide (N-methoxy-N-methylamide): This functional group is prized for its ability to react with organometallic reagents to form a stable tetrahedral intermediate, which prevents the common problem of over-addition and reliably yields a ketone or aldehyde upon workup.[2][16][17] It is generally stable to a wide range of reaction conditions.[1]

-

Fluoro Group: The electron-withdrawing nature of the fluorine atom ortho to the boronic acid can modulate the electronic properties and reactivity of the boronic acid in coupling reactions.

Comprehensive Hazard Evaluation

The safe use of the Subject Compound is predicated on a thorough understanding of its potential hazards, which span from acute irritation to more complex toxicological concerns.

GHS Classification and Acute Hazards

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.[11][18] H319: Causes serious eye irritation.[11][18] H335: May cause respiratory irritation.[11][18] |

-

Causality of Irritation: The irritant nature of boronic acids stems from their Lewis acidity and their ability to interact with biological nucleophiles, such as amino and hydroxyl groups on proteins and cell surfaces. Upon contact with moist tissues (skin, eyes, respiratory tract), the compound can cause localized inflammation and discomfort.[3]

Systemic and Genotoxicity Profile

While boronic acids are often considered to have low systemic toxicity, this view has been challenged by recent findings.[7] It is crucial for professionals in drug development to be aware of these evolving insights.

-

General Boron Toxicity: Boron is an element that can cause toxic effects at high concentrations through various exposure routes, including oral, dermal, and inhalation.[19] The U.S. Environmental Protection Agency (EPA) has conducted toxicological reviews of boron and its compounds, which can serve as authoritative resources.[20] While the metabolic end-product, boric acid, has a lethal dose level in humans similar to that of table salt, repeated or high-dose exposure can lead to adverse effects.[21][22]

-

Genotoxicity—A Critical Concern: A significant finding in recent years is the identification of certain boronic acids and their derivatives as potential genotoxic impurities (GTIs).[8] Studies using the Ames assay have shown that some common boronic acids and reagents are mutagenic.[9][10] The proposed mechanism involves oxygen-mediated oxidation of the boron compounds to generate organic radicals, which can then damage DNA.[9] This is a non-negotiable consideration in pharmaceutical development, as GTIs must be strictly controlled in final drug products. Therefore, treating this compound with a high degree of caution appropriate for a potential mutagen is a scientifically sound and responsible approach.

Reactivity and Stability Hazards

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

-

Thermal Decomposition: In the event of a fire, hazardous decomposition products can be generated, including toxic and corrosive gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and borane/boron oxides.[11]

-

Hygroscopic Nature: The compound is sensitive to moisture.[12][18] Absorption of water from the atmosphere can lead to hydrolysis and caking, which can compromise the material's integrity and make accurate weighing difficult.

Risk Mitigation and Safe Handling Protocols

A systematic approach to risk management, based on the hierarchy of controls, is essential for handling the Subject Compound safely.

Engineering Controls

The primary engineering control is the mandatory use of a properly functioning and certified chemical fume hood . This is non-negotiable. The fume hood contains the solid particulate matter, preventing inhalation, which is a primary route of exposure.[23] The work area should also be equipped with readily accessible emergency eyewash stations and safety showers.[24]

Personal Protective Equipment (PPE)

Appropriate PPE serves as the last line of defense. The following should be worn at all times when handling the compound:

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or safety glasses with side shields.[25] | Protects against dust particles causing serious eye irritation. |

| Hand Protection | Nitrile gloves (or other chemically resistant gloves).[25] | Prevents skin contact and irritation. Check glove manufacturer data for compatibility. |

| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |

| Respiratory | Not required if handled exclusively within a fume hood. If weighing outside a hood is unavoidable (not recommended), a NIOSH-approved respirator with a particulate filter is necessary.[24] | Prevents respiratory tract irritation. |

Workflow for Safe Handling

The following diagram outlines the critical safety checkpoints in a typical experimental workflow.

Caption: Standard workflow for handling the Subject Compound.

Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is critical for ensuring safety and experimental reproducibility.

Receipt and Storage Protocol

-

Inspection: Upon receipt, inspect the container for any damage or loose seals.

-

Storage: Immediately transfer the container to its designated storage location.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C).[18][26] To mitigate moisture sensitivity, storing under an inert atmosphere (e.g., in a desiccator with desiccant or inside a glovebox antechamber) is best practice.[13]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents and moisture.[13]

-

Causality: Proper storage is not just a safety measure; it is essential for scientific integrity . Exposure to atmospheric moisture can lead to the formation of boroxines, altering the molecular weight and potentially inhibiting the catalytic cycle in sensitive reactions like Suzuki coupling.[14]

Weighing and Dispensing Protocol

-

Work Area: All weighing and handling operations must be performed inside a certified chemical fume hood.

-

Preparation: Place a weigh boat or appropriate glassware on the balance. Tare the balance.

-

Dispensing: Using a clean spatula, carefully transfer the solid from the reagent bottle to the weigh boat. Avoid any rapid movements that could generate dust. Do not pour the powder directly from the bottle.

-

Sealing: Immediately and tightly reseal the main reagent bottle after dispensing.

-

Cleanup: Carefully clean the spatula and the balance area with a damp cloth to collect any residual dust, disposing of the cloth as solid hazardous waste.

Waste Disposal and Decontamination

The disposal of boronic acid waste must be handled with the same diligence as the parent compound.

-

Waste Segregation: Collect all waste containing the Subject Compound—including residual solids, contaminated consumables (gloves, weigh paper, pipette tips), and reaction solutions—in a dedicated, sealed, and clearly labeled hazardous waste container.[23][27] The label must include "Hazardous Waste" and the full chemical name.

-

Empty Containers: Empty reagent bottles must be decontaminated before disposal.

-

Triple Rinse: In a fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).

-

Collect Rinse: The first rinseate, and potentially subsequent ones based on institutional policy, must be collected and disposed of as liquid hazardous waste.[23]

-

Final Disposal: After the final rinse and allowing the container to air dry in the fume hood, deface the original label. The decontaminated container can then be disposed of according to institutional guidelines for glass or plastic recycling.

-

Caption: Decision tree for boronic acid waste segregation.

Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

| Exposure Route | First-Aid Response |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or symptoms like coughing persist, seek medical attention.[18] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[11][28] If irritation develops or persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[18][28] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[28] |

Small Spill Response (Solid):

-

Ensure the spill is contained within the fume hood.

-

Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

-

Carefully scoop the material and paper towel into a sealed container for hazardous waste disposal.

-

Wipe the area with a damp cloth, disposing of the cloth as solid hazardous waste.

Conclusion

2-Fluoro-5-(N-methoxy-N-methylcarbamoyl)phenylboronic acid is a powerful tool for chemical synthesis, particularly within the demanding landscape of drug discovery. However, its utility is intrinsically linked to a clear and unwavering commitment to safety. The hazards it presents—acute irritation, moisture sensitivity, and, most significantly, potential genotoxicity—require that it be handled not as a benign reagent, but as a compound with a specific and manageable risk profile. By implementing the robust engineering controls, administrative procedures, and PPE protocols outlined in this guide, researchers can mitigate these risks effectively. The ultimate goal is to foster a safety culture where a deep understanding of a reagent's chemical causality informs every action, ensuring that scientific innovation and personal safety advance hand in hand.

References

-

Title: The Science Behind Ketone Synthesis: The Weinreb Amide Approach Source: Sphaera Pharma URL: [Link]

-

Title: Recent Developments in Weinreb Synthesis and Their Applications (A-Review) Source: ResearchGate URL: [Link]

-

Title: Phenylboronic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions Source: National Science Foundation (NSF) Public Access Repository URL: [Link]

-

Title: Phenylboronic acid – preparation and application Source: Georganics URL: [Link]

-

Title: The Growing Synthetic Utility of the Weinreb Amide Source: Bohrium URL: [Link]

-

Title: Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions Source: National Institutes of Health (NIH) URL: [Link]

-

Title: How to Store Boric Acid Source: Lab Alley URL: [Link]

-

Title: Reactivity of Boronic Acids toward Catechols in Aqueous Solution Source: ACS Publications URL: [Link]

-

Title: Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids Source: NINGBO INNO PHARMCHEM CO., LTD. URL: [Link]

-

Title: Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity Source: ResearchGate URL: [Link]

-

Title: The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst Source: Journal of Nanostructures URL: [Link]

-

Title: Boronic Acids and Derivatives Probing the Structure–Activity Relationships for Mutagenicity Source: SpringerLink URL: [Link]

-

Title: C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity Source: ACS Publications URL: [Link]

-

Title: Reaction mechanism of phenylboronic acid with D‐fructose in aqueous... Source: ResearchGate URL: [Link]

-

Title: (PDF) Boron and Boron-Containing Compounds Toxicity Source: ResearchGate URL: [Link]

-

Title: Toxicological Review of Boron and Compounds Source: Policy Commons URL: [Link]

-

Title: Boron Chemistry: An Overview Source: ACS Symposium Series URL: [Link]

-

Title: HEALTH EFFECTS - Toxicological Profile for Boron Source: NCBI Bookshelf URL: [Link]

-

Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: PubMed Central (PMC) URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]

-

Title: Borate handling and storage Source: U.S. Borax URL: [Link]

-

Title: The Pharmacology and Toxicology of Boron Compounds Source: PubMed Central (PMC) URL: [Link]

-

Title: Recent Developments in Weinreb Synthesis and their Applications Source: Oriental Journal of Chemistry URL: [Link]

-

Title: 2-Fluorophenylboronic acid Source: PubChem URL: [Link]

-

Title: Safety Data Sheet: Phenylboronic acid Source: Carl ROTH URL: [Link]

-

Title: Organoboron catalysis for direct amide/peptide bond formation Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Boronic acids : everything you need to know! Source: Interchim – Blog URL: [Link]

-

Title: Phenylboronic acid - SAFETY DATA SHEET Source: Acros Organics URL: [Link]

-

Title: α-Fluorovinyl Weinreb Amides and α- Fluoroenones from a Common Fluorinated Building Block Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL: [Link]

Sources

- 1. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. nbinno.com [nbinno.com]

- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. synquestlabs.com [synquestlabs.com]

- 12. borax.com [borax.com]

- 13. fishersci.com [fishersci.com]

- 14. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 15. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. policycommons.net [policycommons.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. HEALTH EFFECTS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. fishersci.com [fishersci.com]

- 25. carlroth.com [carlroth.com]

- 26. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid , 98% , 874289-40-4 - CookeChem [cookechem.com]

- 27. benchchem.com [benchchem.com]

- 28. synquestlabs.com [synquestlabs.com]

A Technical Guide to 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Medicinal Chemistry

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid, with CAS Number 874289-59-5, is a highly functionalized synthetic building block that has gained significant traction in the field of drug discovery. Its unique structural features—a fluorinated phenylboronic acid core coupled with a Weinreb amide moiety—make it a versatile reagent for the construction of complex molecular architectures. The strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The boronic acid group is a cornerstone of modern organic synthesis, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Furthermore, the N-methoxy-N-methylamide (Weinreb amide) functionality serves as a stable and versatile precursor for the synthesis of ketones and other carbonyl compounds. This guide provides an in-depth overview of the commercial landscape, synthesis, and applications of this valuable reagent.

Physicochemical Properties and Characterization

| Property | Value | Source |

| CAS Number | 874289-59-5 | [2] |

| Molecular Formula | C₉H₁₁BFNO₄ | [2] |

| Molecular Weight | 227.00 g/mol | [2] |

| Appearance | White to off-white solid | Typical supplier data |

| Purity | Typically ≥95% | [2] |

| Storage | 2-8°C, under inert atmosphere | [2] |

While publicly available spectral data for this specific compound is limited, analogous structures such as 2-fluorophenylboronic acid and 5-fluoro-2-methoxyphenylboronic acid have been well-characterized.[2][3] Spectroscopic analysis would be expected to show characteristic signals for the aromatic protons, the N-methyl and N-methoxy groups in ¹H NMR, and the carbon-fluorine and boron-carbon bonds in ¹³C and ¹¹B NMR. Infrared (IR) spectroscopy would reveal characteristic stretches for the B-O, C=O, and C-F bonds.[2][3] Mass spectrometry would confirm the molecular weight.

Commercial Availability: A Comparative Overview

A number of chemical suppliers offer 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid, catering to the needs of research and development laboratories as well as larger-scale manufacturing. When selecting a supplier, it is crucial to consider not only the price but also the purity, available quantities, and the quality of the accompanying documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

| Supplier | Product Number (Example) | Purity | Available Quantities |

| BLDpharm | BD00788697 | ≥95% | 1g, 5g, 25g |

| Combi-Blocks | QC-8663 | ≥95% | 1g, 5g, 10g |

| Amadis Chemical | 874289-59-5 | ≥97% | 1g, 5g, 10g, 25g, 100g |

| Pure Chemistry Scientific Inc. | PCS24798 | ≥97% | 1g, 5g, 10g |

| Angene International Limited | 874289-59-5 | ≥98% | 1g, 5g, 25g, 100g |

| Shanghai Forever Synthesis Co.,Ltd. | 874289-59-5 | ≥97% | Custom synthesis available |

This table is a representative sample and not exhaustive. Researchers should verify current information directly with suppliers.

Synthesis and Manufacturing

The synthesis of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid typically involves a multi-step process. While specific, detailed protocols for this exact molecule are often proprietary, the general synthetic strategy can be inferred from patent literature describing the preparation of analogous compounds.[4][5] A plausible synthetic route is outlined below:

Figure 1. A plausible synthetic pathway for 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid.

Causality Behind Experimental Choices:

-

Starting Material: 3-Bromo-4-fluorobenzoic acid is a common starting material as the bromine atom can be selectively lithiated in the presence of the fluorine atom.

-

Weinreb Amide Formation: The formation of the Weinreb amide in the first step provides a stable intermediate that is resistant to attack by the organolithium reagent in the subsequent step. This is a crucial strategic decision to avoid side reactions.

-